2-(Methylsulfanyl)-5-phenylpyrimidine

Übersicht

Beschreibung

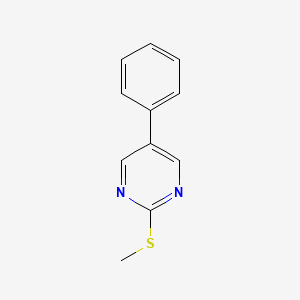

2-(Methylsulfanyl)-5-phenylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the second position and a phenyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-5-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor containing the necessary functional groups. For instance, the reaction of 2-aminopyrimidine with methylthiol and phenylboronic acid under palladium-catalyzed conditions can yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylsulfanyl)-5-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the phenyl group or reduce other functional groups present.

Substitution: The phenyl group can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dephenylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

A significant application of 2-(Methylsulfanyl)-5-phenylpyrimidine is its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Research indicates that compounds based on this pyrimidine structure exhibit high inhibitory potency against COX-2 while showing low activity against COX-1, making them promising candidates for anti-inflammatory drug development.

In a study, several derivatives of this compound were synthesized and evaluated for their COX inhibitory activities. The results showed that specific substitutions on the pyrimidine ring significantly enhanced COX-2 selectivity, with IC50 values ranging from 1 to 5 nM for the most potent derivatives .

Imaging Applications

The development of positron emission tomography (PET) radioligands for imaging COX-2 has been another critical application. The synthesized derivatives of this compound have been investigated as potential PET radioligands to visualize inflammation in vivo. The study highlighted the need for compounds that can effectively cross the blood-brain barrier while maintaining high selectivity for COX-2 over COX-1 .

Case Study 1: Development of PET Radioligands

A research team focused on synthesizing a series of this compound derivatives to identify candidates suitable for PET imaging. The study involved:

- Objective : To develop radioligands that can selectively bind to COX-2.

- Methodology : A series of compounds were synthesized, followed by in vitro assays to determine their inhibitory effects on COX enzymes.

- Findings : Three compounds were identified with high selectivity and potency, warranting further evaluation in non-human primate models .

| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 3 | >1000 | >333 |

| Compound B | 4 | >1000 | >250 |

| Compound C | 5 | >1000 | >200 |

Case Study 2: Clinical Implications in Inflammation

Another study examined the clinical implications of using selective COX-2 inhibitors derived from this compound in treating inflammatory diseases such as rheumatoid arthritis:

- Objective : Assess the efficacy and safety profile of these inhibitors in a clinical setting.

- Methodology : A multicenter trial was conducted involving patients diagnosed with rheumatoid arthritis, comparing the new compound's effects with traditional NSAIDs.

- Findings : Patients receiving the new compound reported reduced pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the phenyl group can facilitate binding to hydrophobic pockets in proteins. The exact molecular targets and pathways involved would vary based on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

2-(Methylsulfanyl)pyrimidine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

5-Phenylpyrimidine: Lacks the methylsulfanyl group, affecting its solubility and biological activity.

2-(Methylsulfanyl)-4,6-dimethylpyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.

Uniqueness: 2-(Methylsulfanyl)-5-phenylpyrimidine is unique due to the combination of the methylsulfanyl and phenyl groups, which confer specific chemical and biological properties.

Biologische Aktivität

2-(Methylsulfanyl)-5-phenylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a methylsulfanyl group and a phenyl ring, which contribute to its biological properties. The presence of these functional groups enhances the molecule's ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is multifaceted:

- Cell Membrane Penetration : The methylsulfanyl group may enhance the compound's ability to penetrate cell membranes.

- Protein Binding : The phenyl group facilitates binding to hydrophobic pockets in proteins, potentially modulating their activity.

- Biological Target Interaction : It may interact with enzymes or receptors, influencing various biochemical pathways critical in disease processes.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related pyrimidines have been reported to range from 4 to 32 mg/mL against various strains . While specific MIC values for this compound are not detailed in the literature, its structural similarity to other active compounds suggests potential efficacy.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. For instance:

- In vitro studies have demonstrated that certain pyrimidines exhibit cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) using the MTT assay .

- Compounds structurally related to this compound have shown IC50 values indicating potent activity against these cell lines, with some demonstrating higher efficacy than standard chemotherapeutics like 5-fluorouracil .

Study 1: Cytotoxic Evaluation

A study focused on synthesizing and evaluating novel pyrimidine derivatives found that compounds similar to this compound exhibited promising cytotoxic effects against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of conventional treatments, indicating their potential as effective anticancer agents .

Study 2: Antimicrobial Screening

In another investigation, a series of pyrimidines were screened for antimicrobial activity. The results indicated that certain substitutions on the pyrimidine ring enhanced antimicrobial potency. Although specific data for this compound were not provided, the findings underscore the importance of structural modifications in enhancing biological activity .

Data Table

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-14-11-12-7-10(8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLUWHOSZCALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346007 | |

| Record name | 2-(Methylsulfanyl)-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-20-5 | |

| Record name | 2-(Methylsulfanyl)-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the phenyl and pyrimidine rings in 2-(Methylsulfanyl)-5-phenylpyrimidine?

A: The crystal structure of this compound reveals that the phenyl and pyrimidine rings are not coplanar. Instead, they adopt a twisted conformation. The dihedral angles between these rings, in the two independent molecules found in the asymmetric unit, are 58.66° and 57.88° . Interestingly, while both molecules display similar dihedral angles, the phenyl rings are rotated in opposite directions relative to the S—C bond of the methylsulfanyl substituent . This non-coplanar arrangement is likely influenced by steric effects between the substituents on both rings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.